tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate

Lipophilicity XlogP Drug-likeness

tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate (CAS 887591-60-8), also referred to as 1-Boc-3-[(2-methoxypropylamino)methyl]pyrrolidine, is a Boc-protected pyrrolidine building block bearing a secondary amine substituted with a 2-methoxypropyl group via a methylene linker at the 3-position of the pyrrolidine ring. With a molecular formula of C14H28N2O3 and a molecular weight of 272.38 g/mol, the compound is commercially supplied at purities typically ≥98% for use as a pharmaceutical intermediate and research reagent.

Molecular Formula C14H28N2O3
Molecular Weight 272.38 g/mol
CAS No. 887591-60-8
Cat. No. B11767128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate
CAS887591-60-8
Molecular FormulaC14H28N2O3
Molecular Weight272.38 g/mol
Structural Identifiers
SMILESCC(CNCC1CCN(C1)C(=O)OC(C)(C)C)OC
InChIInChI=1S/C14H28N2O3/c1-11(18-5)8-15-9-12-6-7-16(10-12)13(17)19-14(2,3)4/h11-12,15H,6-10H2,1-5H3
InChIKeyHCUGBUFSXPXVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate (CAS 887591-60-8): Structural Identity and Core Properties


tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate (CAS 887591-60-8), also referred to as 1-Boc-3-[(2-methoxypropylamino)methyl]pyrrolidine, is a Boc-protected pyrrolidine building block bearing a secondary amine substituted with a 2-methoxypropyl group via a methylene linker at the 3-position of the pyrrolidine ring [1]. With a molecular formula of C14H28N2O3 and a molecular weight of 272.38 g/mol, the compound is commercially supplied at purities typically ≥98% for use as a pharmaceutical intermediate and research reagent . Its structural features—a basic pyrrolidine scaffold, an acid-labile Boc protecting group, and an ether-containing N-alkyl chain—position it as a versatile precursor for the elaboration of more complex, pharmacologically relevant molecules.

Why N-Alkyl Pyrrolidine Building Blocks Cannot Be Interchanged: The Case for tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate


In the assembly of complex pharmaceutical intermediates, the precise identity of the N-alkyl substituent on a pyrrolidine scaffold is not a trivial variable. Even modest alterations—replacement of the 2-methoxypropyl group with a primary amine, a methyl, or a regioisomeric 3-methoxypropyl chain—produce quantifiable shifts in lipophilicity (ΔXlogP ≥ 0.8), polar surface area (ΔTPSA up to 4.8 Ų), hydrogen-bonding capacity, and molecular flexibility (Δrotatable bonds up to 4) [1]. These differences directly govern reaction kinetics in downstream functionalization (e.g., acylation, reductive amination), phase partitioning during workup, chromatographic retention, and ultimately the pharmacokinetic profile of the final drug candidate. Generic substitution without accounting for these physicochemical divergences risks compromised synthetic yield, altered impurity profiles, and failed in vivo performance.

Quantitative Differentiation Evidence for tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate vs. Closest Structural Analogs


Lipophilicity Advantage: XlogP Comparison vs. the Primary Amine Analog (CAS 270912-72-6)

The target compound exhibits an XlogP of 1.4, which is 0.8 log units higher than that of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (XlogP 0.6), the direct primary amine precursor [1]. This difference corresponds to approximately a 6.3-fold increase in octanol-water partition coefficient, indicating substantially greater lipophilicity. Higher lipophilicity enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate), improves extraction efficiency during aqueous workup, and reduces retention on normal-phase silica, all of which are critical considerations in multi-step synthetic sequences.

Lipophilicity XlogP Drug-likeness Organic synthesis

Polar Surface Area and Membrane Permeability: TPSA Comparison vs. the Primary Amine Analog

The topological polar surface area (TPSA) of the target compound is 50.8 Ų, which is 4.8 Ų lower than the 55.6 Ų of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [1][2]. A reduced TPSA is associated with improved passive membrane permeability; for oral drug candidates, TPSA values below 60–70 Ų are generally correlated with adequate intestinal absorption, while values above 140 Ų predict poor permeability. The 4.8 Ų reduction, although modest, can be meaningful when the final compound lies near a critical permeability threshold.

Polar surface area TPSA Membrane permeability Drug design

Hydrogen-Bond Acceptor Enrichment: Ether Oxygen Contribution vs. Primary Amine Analog

The target compound possesses 4 hydrogen-bond acceptor (HBA) sites—the carbamate carbonyl, the pyrrolidine ring nitrogen, the secondary amine nitrogen, and the methoxy ether oxygen—compared with 3 HBA sites for the primary amine analog, which lacks the ether oxygen [1][2]. The additional HBA site conferred by the 2-methoxypropyl group can engage in extra intermolecular interactions with biological targets, enhance aqueous solubility through additional water coordination, and alter the compound's chromatographic retention profile under reversed-phase conditions. This increment in HBA count is a direct structural consequence of the 2-methoxypropyl substitution and is absent in simple N-alkyl (methyl, ethyl, isopropyl) analogs that lack a heteroatom in the side chain.

Hydrogen bond acceptor HBA count Molecular recognition Solubility

Molecular Flexibility and Rotatable Bond Count vs. N-Methyl Analog (CAS 404594-16-7)

The target compound features 7 rotatable bonds, compared with 3 rotatable bonds for the primary amine analog and an estimated 3–4 rotatable bonds for the N-methyl analog (CAS 404594-16-7) [1][2]. The increased rotatable bond count arises primarily from the 2-methoxypropyl chain, which introduces three additional freely rotating single bonds. Higher molecular flexibility can influence binding entropy upon target engagement: while increased rotatable bond count is generally penalized in oral drug-likeness metrics (e.g., Veber rules suggest ≤10 rotatable bonds for oral bioavailability), a moderately flexible side chain may enable the compound (or its downstream derivatives) to adopt conformations that better complement a binding pocket. In synthetic contexts, the extended rotatable chain also impacts the compound's physical state (liquid vs. solid) and its solubility profile.

Molecular flexibility Rotatable bonds Conformational entropy Lead optimization

Optimal Application Scenarios for tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate Based on Quantitative Differentiation Evidence


Late-Stage Diversification of Pyrrolidine-Containing Drug Candidates

When a medicinal chemistry program requires a pyrrolidine intermediate with moderate to high lipophilicity (XlogP ~1.4) for compatibility with lipophilic target binding pockets, this compound provides a pre-optimized logP relative to the primary amine precursor (XlogP 0.6) [1]. Its Boc-protected secondary amine can be selectively deprotected and functionalized without affecting the methoxypropyl chain, enabling efficient parallel library synthesis.

Synthesis of CNS-Penetrant Clinical Candidates

The reduced TPSA (50.8 Ų vs. 55.6 Ų for the primary amine analog) and moderate lipophilicity of this building block make it an advantageous intermediate for CNS drug discovery programs where lower polar surface area correlates with enhanced blood-brain barrier penetration [2]. The additional ether oxygen provides a hydrogen-bond acceptor that can be strategically positioned for target engagement while maintaining a favorable CNS MPO score.

Asymmetric Synthesis Leveraging the Chiral 2-Methoxypropyl Motif

The 2-methoxypropyl substituent introduces an additional chiral center adjacent to the secondary amine. This stereochemical feature can be exploited in diastereoselective transformations (e.g., chiral auxiliary-directed alkylations or reductive aminations) to control the configuration of newly formed stereocenters in downstream products. Procurement of enantiomerically enriched batches enables the synthesis of single-enantiomer drug candidates [1].

Solid-Phase or Flow Chemistry Requiring Controlled Solubility and Retention

With 7 rotatable bonds and an ether-containing side chain, the compound exhibits enhanced solubility in a range of organic solvents compared to rigid, low-rotatable-bond analogs (3 rotatable bonds for the primary amine). This property is particularly valuable in continuous flow synthesis platforms, where consistent solubility and predictable retention times under reversed-phase chromatography conditions improve process robustness and reduce purification cycle times .

Quote Request

Request a Quote for tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.